2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenylthio group, a dimethylaminoethyl side chain, and a 4-methoxybenzothiazol-2-yl moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2.ClH/c1-23(2)11-12-24(18(25)13-27-15-9-7-14(21)8-10-15)20-22-19-16(26-3)5-4-6-17(19)28-20;/h4-10H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKDGNCUDLXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CSC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-chlorophenylthiol.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Acetamide Derivatives
- 2-Chloro-N-(thiazol-2-yl)acetamide (): Structure: Lacks the 4-methoxybenzothiazol and dimethylaminoethyl groups. Activity: Simpler thiazole-based acetamides are often intermediates for antimicrobial agents. Key Difference: The target compound’s extended substituents likely enhance target specificity and solubility due to the dimethylaminoethyl group .
Benzothiazole Derivatives
- 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (): Structure: Shares the benzothiazol-thioacetamide backbone but includes a nitro group instead of methoxy.
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Structure: Contains a chlorophenyl-thiazole scaffold with a Schiff base substituent. Function: Schiff bases are known for metal coordination and antiviral activity.
Substituent-Specific Comparisons
- Dimethylaminoethyl Group: Role: Enhances water solubility and basicity. Analogous to piperidinyl groups in ’s compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide) but with simpler alkylamine functionality . Impact: May improve blood-brain barrier penetration compared to bulkier substituents.
- 4-Methoxybenzothiazol-2-yl Group: Comparison to 4-Phenylthiazole (): The methoxy group increases hydrophilicity and may modulate receptor binding compared to non-polar phenyl groups .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data
| Compound | LogP (Predicted) | Water Solubility | Bioactivity (Hypothesized) |
|---|---|---|---|
| Target Compound (Hydrochloride) | ~2.5 | High (salt form) | Antimicrobial, CNS-targeted |
| 2-Chloro-N-(thiazol-2-yl)acetamide | ~1.8 | Moderate | Intermediate for antimicrobials |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | ~3.2 | Low | Antibacterial, enzyme inhibition |
| 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | ~3.5 | Low | Antifungal, redox modulation |
Key Insights :
- The hydrochloride salt of the target compound significantly improves solubility over neutral analogs.
- The dimethylaminoethyl group may reduce LogP compared to dichlorophenyl derivatives, balancing lipophilicity for CNS penetration .
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative with potential therapeutic applications. Its complex structure includes a thioether linkage, a dimethylamino group, and a methoxy-substituted benzothiazole moiety, which may contribute to its biological activities.
- Molecular Formula : C20H23ClN3O2S2
- Molecular Weight : 472.44 g/mol
- CAS Number : 1216927-40-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. The presence of the dimethylamino group suggests potential for modulation of neurotransmitter systems, while the chlorophenyl and methoxybenzothiazole groups may enhance lipid solubility and receptor binding affinity.
Biological Activity
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thioether linkages have shown activity against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Potential :
- Research has suggested that structurally related compounds can induce apoptosis in cancer cells by activating caspase pathways. The methoxybenzothiazole component is known for its anticancer properties, potentially enhancing the efficacy of this compound in targeting tumor cells.
-
Neuropharmacological Effects :
- The dimethylamino group may confer psychoactive properties, influencing neurotransmitter levels such as serotonin and dopamine. This could position the compound as a candidate for further investigation in treating neurological disorders.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A study indicated that compounds similar to this one showed significant inhibition against fungal strains, suggesting a broad-spectrum antimicrobial potential.
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound could induce cell death in breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
- Neuropharmacology : Animal models have shown behavioral changes consistent with alterations in serotonin levels, warranting further exploration into its neurochemical effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
